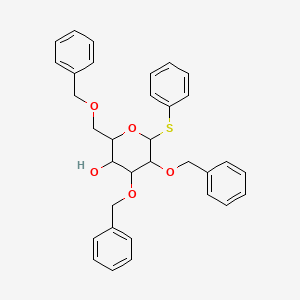
Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside is a complex organic compound with the molecular formula C33H34O5S It is a derivative of thioglucopyranoside, where the hydroxyl groups at positions 2, 3, and 6 of the glucose moiety are substituted with benzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside typically involves the protection of hydroxyl groups followed by thioglycosylation. One common method involves the use of benzyl chloride as a protecting group for the hydroxyl groups. The reaction proceeds through the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, and 6 are protected using benzyl chloride in the presence of a base such as sodium hydride.
Thioglycosylation: The protected glucose derivative is then reacted with thiophenol in the presence of a Lewis acid catalyst like boron trifluoride etherate to form the thioglucopyranoside linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of glucose derivatives are protected using benzyl chloride.
Catalytic Thioglycosylation: The protected intermediates are then subjected to thioglycosylation using thiophenol and a suitable catalyst under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioglucopyranoside to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioglucopyranosides.
Wissenschaftliche Forschungsanwendungen
Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycosylation processes and enzyme-substrate interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases involving glycosylation disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in glycosylation, such as glycosyltransferases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside
- Phenyl 2,3,4,6-tetra-O-benzyl-b-D-thioglucopyranoside
- Phenyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside
Uniqueness
Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl groups at positions 2, 3, and 6 enhances its stability and reactivity compared to other thioglucopyranosides .
Eigenschaften
Molekularformel |
C33H34O5S |
|---|---|
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxan-3-ol |
InChI |
InChI=1S/C33H34O5S/c34-30-29(24-35-21-25-13-5-1-6-14-25)38-33(39-28-19-11-4-12-20-28)32(37-23-27-17-9-3-10-18-27)31(30)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2 |
InChI-Schlüssel |
JWEXHALGGJAYED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-3,10-dihydropyrrolo[3,2-a]carbazole](/img/structure/B15089908.png)
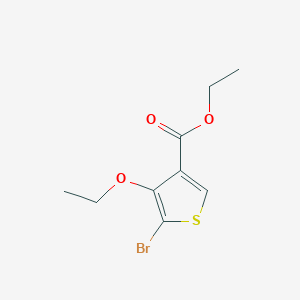
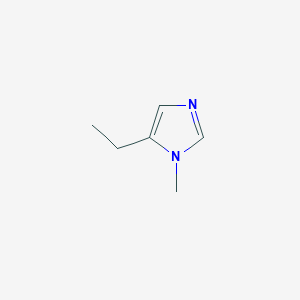
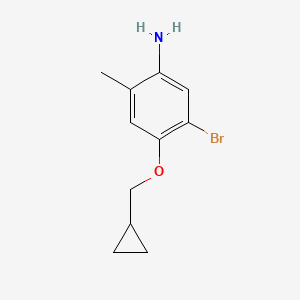
![Isoquinolinium, 2,2'-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride](/img/structure/B15089932.png)
![N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide](/img/structure/B15089937.png)
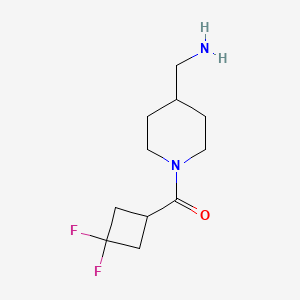

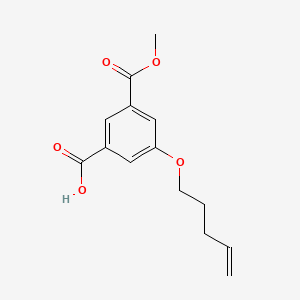
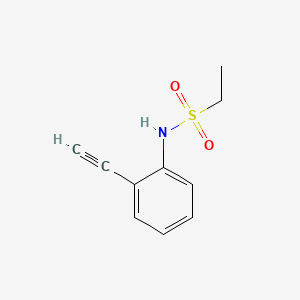
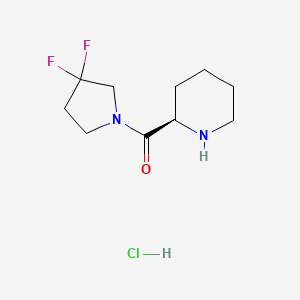
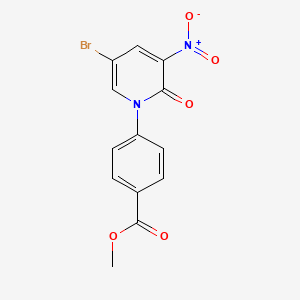
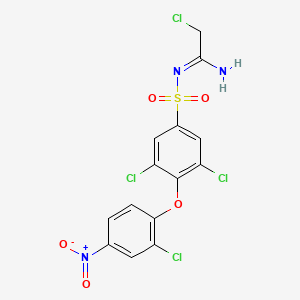
![5'-Bromo-6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15090010.png)
